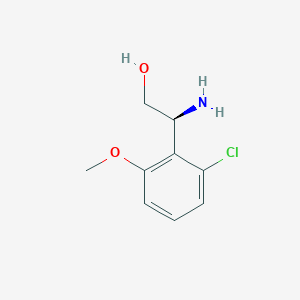
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is a chemical compound that combines a hydrazinyl group, a thiazole ring, and a benzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide typically involves the reaction of thiazole derivatives with benzenesulfonamide precursors. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper salts.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency, purity, and yield on a larger scale. Industrial production may also incorporate continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydrazinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria.
Biological Research: It is used in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules, which can be applied in various industrial processes.
作用机制
The mechanism of action of 4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial cell membranes. The compound can form complexes with cell-penetrating peptides, enhancing its ability to penetrate bacterial cells and disrupt their function . This disruption can lead to the formation of pores in the bacterial cell membranes, ultimately causing cell death.
相似化合物的比较
Similar Compounds
4-(2-substituted hydrazinyl)benzenesulfonamides: These compounds share a similar hydrazinyl and benzenesulfonamide structure but differ in their substituents.
N-(thiazol-2-yl)benzenesulfonamides: These compounds lack the hydrazinyl group but retain the thiazole and benzenesulfonamide moieties.
Uniqueness
4-Hydrazinyl-N-(thiazol-2-ylmethyl)benzenesulfonamide is unique due to its combination of hydrazinyl, thiazole, and benzenesulfonamide groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with bacterial cells in ways that similar compounds may not, making it a valuable candidate for further research and development.
属性
分子式 |
C10H12N4O2S2 |
|---|---|
分子量 |
284.4 g/mol |
IUPAC 名称 |
4-hydrazinyl-N-(1,3-thiazol-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S2/c11-14-8-1-3-9(4-2-8)18(15,16)13-7-10-12-5-6-17-10/h1-6,13-14H,7,11H2 |
InChI 键 |
PPWPZGYGFFJAIC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NN)S(=O)(=O)NCC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


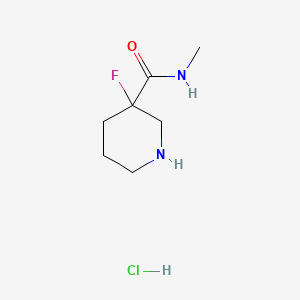

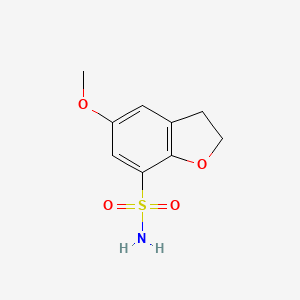
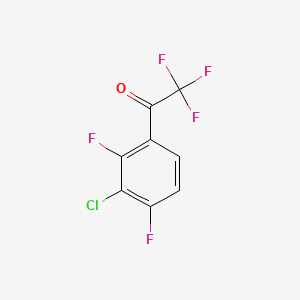
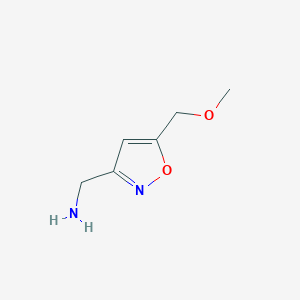
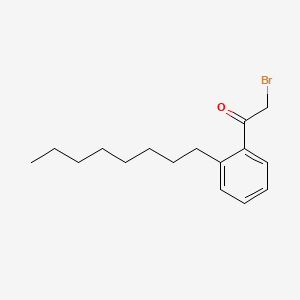
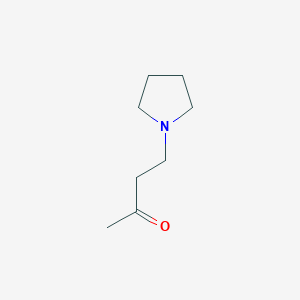
![N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13585708.png)
![2-[4-(Trifluoromethylthio)phenyl]oxirane](/img/structure/B13585713.png)
